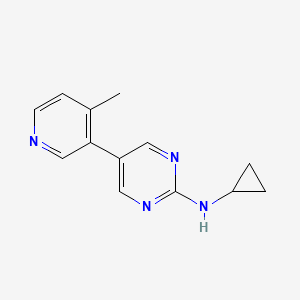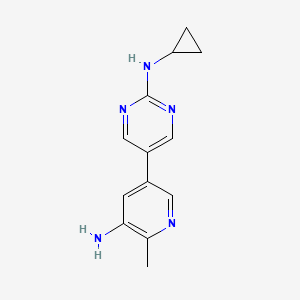
N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine” is a compound that belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized by FTIR, 1H-NMR, mass spectral and elemental analysis . Another study reported the design and synthesis of a series of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives .Molecular Structure Analysis
The molecular structure of “N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine” can be analyzed using various spectroscopic techniques such as FTIR, 1H-NMR, and mass spectrometry . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .Chemical Reactions Analysis
The chemical reactions involving “N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine” can be complex and may involve multiple steps. For example, a Diels–Alder reaction between key intermediates led to the formation of the correspondent compound, which was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Wissenschaftliche Forschungsanwendungen
Anti-Thrombolytic Activity: CMPA derivatives have been investigated for their anti-thrombolytic properties. In particular, compound 4b exhibited a significant percentage lysis value (41.32%) against clot formation in human blood . This suggests its potential as an anticoagulant or thrombolytic agent.
Biofilm Inhibition: Biofilm formation by bacteria contributes to antibiotic resistance and chronic infections. Researchers have explored CMPA derivatives for their ability to inhibit biofilm formation. Further studies are needed to understand the mechanism and optimize their efficacy.
Haemolytic Activity: CMPA derivatives have been evaluated for their impact on red blood cells. Assessing their haemolytic activity is crucial for understanding their safety profile and potential therapeutic use.
Anti-Fibrotic Applications
Fibrosis, characterized by excessive collagen deposition, occurs in various tissues. CMPA derivatives may play a role in mitigating fibrosis:
Collagen Synthesis Inhibition: Several compounds have demonstrated anti-fibrotic effects by inhibiting collagen synthesis. For instance:
- HOE-077 , a prodrug of pyridine-2,4-dicarboxylic acid, inhibits collagen synthesis in liver fibrosis models .
- Ethyl 3,4-dihydroxybenzoate and S4682 also show promise in inhibiting collagen synthesis in different fibrotic conditions .
- 2-(benzo[d][1,3]dioxol-5-yl)thiazole (CW209292) displays anti-fibrotic activity by blocking TGF-β1 expression in hepatic stellate cells .
Organic Synthesis and Catalysis
CMPA derivatives can serve as versatile building blocks in organic synthesis. The Suzuki cross-coupling reaction has been employed to synthesize novel pyridine derivatives using CMPA as a starting material . This reaction is valuable for creating diverse chemical structures.
Zukünftige Richtungen
The future directions for “N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine” could involve further studies on its potential applications, particularly in the field of medicinal chemistry. More research could be conducted to explore its potential as a therapeutic agent, given its structural similarity to compounds that have shown anti-proliferative activities .
Wirkmechanismus
Mode of Action
It is known that cyclopropylamine, a related compound, inactivates cytochrome P450 enzymes by a mechanism involving initial one-electron oxidation at nitrogen followed by scission of the cyclopropane ring leading to covalent modification of the enzyme
Biochemical Pathways
Given its potential interaction with cytochrome p450 enzymes, it may influence various metabolic pathways in the body .
Eigenschaften
IUPAC Name |
N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-9-4-5-14-8-12(9)10-6-15-13(16-7-10)17-11-2-3-11/h4-8,11H,2-3H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIONTQNKUHDNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CN=C(N=C2)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-cyclopropyl-2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6441385.png)
![2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B6441392.png)
![5-fluoro-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6441404.png)
![6-(4-methyl-1H-pyrazol-1-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B6441408.png)
![5-chloro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine](/img/structure/B6441410.png)
![4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6441417.png)
![5-fluoro-6-(propan-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6441432.png)
![2-[4-(1,1-dioxo-1??,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6441443.png)

![2-cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441462.png)
![2-cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441464.png)
![6-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441466.png)
![2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6441468.png)
![4-({4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6441470.png)